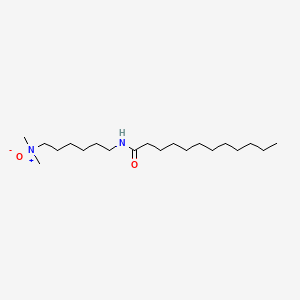![molecular formula C14H10Cl2F3NO2 B14406234 3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline CAS No. 83660-60-0](/img/structure/B14406234.png)
3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of chloro and trifluoroethoxy substituents on the phenoxy and aniline rings. It is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline typically involves the etherification of 2-chloro-4-aminophenol with 2-chloro-1,1,2-trifluoroethanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide . The reaction mixture is heated to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of aniline derivatives followed by etherification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
化学反应分析
Types of Reactions
3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
科学研究应用
3-Chloro-4-[4-(2-chloro-1,
属性
CAS 编号 |
83660-60-0 |
|---|---|
分子式 |
C14H10Cl2F3NO2 |
分子量 |
352.1 g/mol |
IUPAC 名称 |
3-chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline |
InChI |
InChI=1S/C14H10Cl2F3NO2/c15-11-7-8(20)1-6-12(11)21-9-2-4-10(5-3-9)22-14(18,19)13(16)17/h1-7,13H,20H2 |
InChI 键 |
FBTQCMFRNYCSAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)OC(C(F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


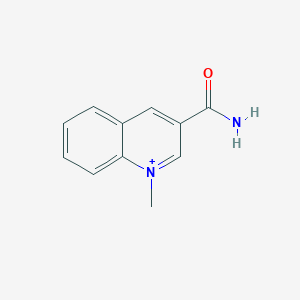
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
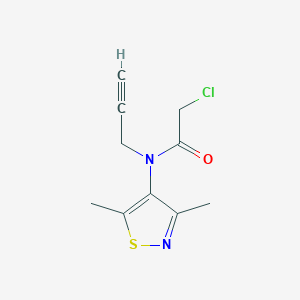
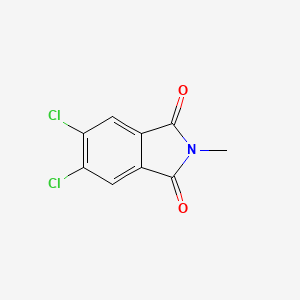
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
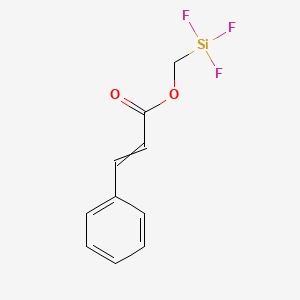

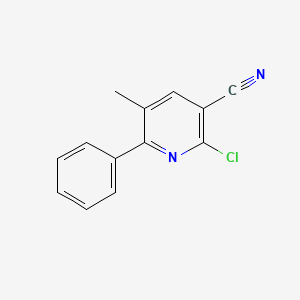
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)

